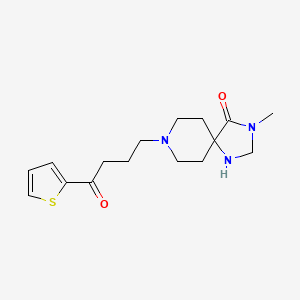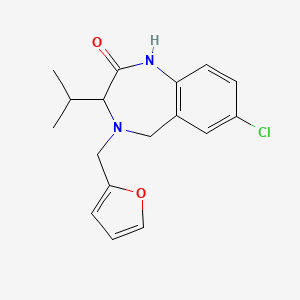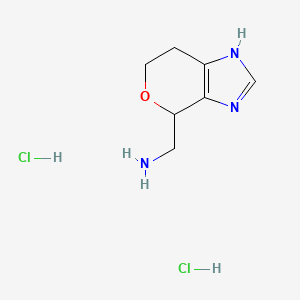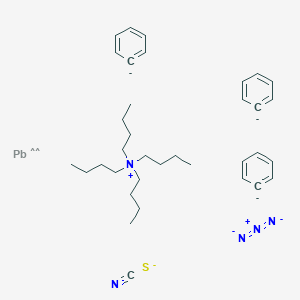
Phosphinodithioic acid, dibutyl-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinodithioic acid, dibutyl-, ammonium salt is a chemical compound with the molecular formula C8H22NPS2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphinodithioic acid group, which imparts specific reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinodithioic acid, dibutyl-, ammonium salt can be synthesized through the reaction of phosphorus pentasulfide with butanol and ammonia. The reaction typically involves the following steps:
Reaction of Phosphorus Pentasulfide with Butanol: Phosphorus pentasulfide (P2S5) is reacted with butanol (C4H9OH) to form dibutylphosphinodithioic acid.
Neutralization with Ammonia: The resulting dibutylphosphinodithioic acid is then neutralized with ammonia (NH3) to form the ammonium salt.
The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and high yield.
Purification Steps: Including filtration, crystallization, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinodithioic acid, dibutyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphinodithioic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Compounds with different functional groups replacing the phosphinodithioic acid group.
Wissenschaftliche Forschungsanwendungen
Phosphinodithioic acid, dibutyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, catalysts, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphinodithioic acid, dibutyl-, ammonium salt involves its interaction with molecular targets through its phosphinodithioic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. The pathways involved may include:
Coordination with Metal Ions: Forming stable metal-ligand complexes.
Interaction with Biomolecules: Binding to proteins, enzymes, or nucleic acids, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Phosphinodithioic acid, dibutyl-, ammonium salt can be compared with other similar compounds, such as:
Phosphorodithioic Acid, O,O-Diethyl Ester, Ammonium Salt: Similar in structure but with different alkyl groups.
Dithiophosphinic Acid Derivatives: Compounds with similar functional groups but different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific alkyl groups and the resulting chemical properties. It offers distinct reactivity patterns and applications compared to its analogues.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields Its unique chemical properties and reactivity make it a valuable reagent and ligand in numerous applications
Eigenschaften
CAS-Nummer |
2573-70-8 |
|---|---|
Molekularformel |
C8H22NPS2 |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
azanium;dibutyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.H3N/c1-3-5-7-9(10,11)8-6-4-2;/h3-8H2,1-2H3,(H,10,11);1H3 |
InChI-Schlüssel |
TZBFOYUKLPIUNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=S)(CCCC)[S-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


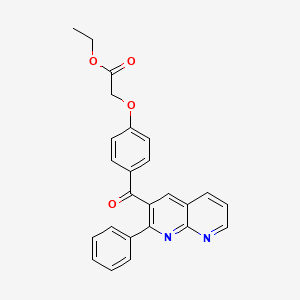
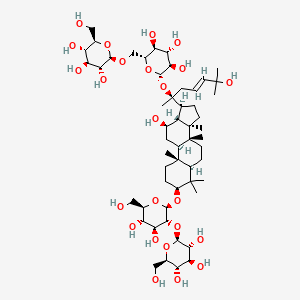



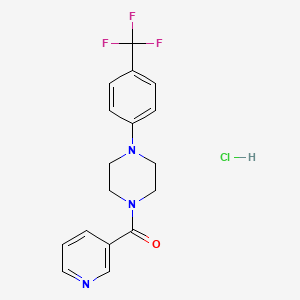
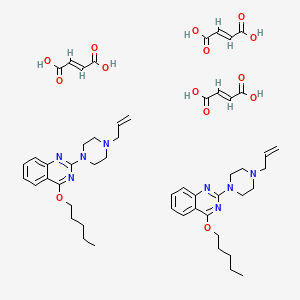
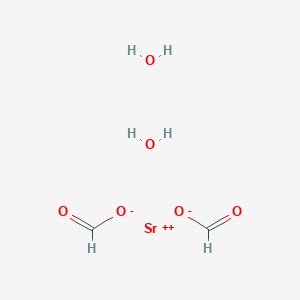
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
